molecular formula C19H28N2O5 B14043412 Ethyl (Benzyl-(2-Bocaminopropionyl)amino)acetate

Ethyl (Benzyl-(2-Bocaminopropionyl)amino)acetate

Cat. No.: B14043412
M. Wt: 364.4 g/mol
InChI Key: QDVGBJVGISYIDQ-UHFFFAOYSA-N
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Description

Ethyl (Benzyl-(2-Bocaminopropionyl)amino)acetate is a specialized synthetic compound designed for advanced pharmaceutical and neurobiological research. Its molecular architecture, featuring a Boc-protected amine and a benzylaminoacetate framework, is characteristic of intermediates used in the development of novel bioactive molecules. Research into structurally related N-benzylamide compounds has demonstrated their significant potential as modulators of key neurological targets. For instance, certain derivatives have been identified as potent and selective positive allosteric modulators of the excitatory amino acid transporter 2 (EAAT2), a primary mechanism for glutamate clearance in the brain . Enhancing EAAT2 function presents a promising therapeutic strategy for conditions involving glutamate excitotoxicity, such as epilepsy . Other research avenues for similar compounds include their investigation as inhibitors of β-amyloid peptide release and synthesis, highlighting their relevance in Alzheimer's disease research . The presence of the Boc (tert-butoxycarbonyl) protecting group in this molecule is a critical feature, facilitating its use as a key building block in the stereoselective synthesis of more complex molecules for probing biological mechanisms and optimizing drug-like properties in preclinical development .

Properties

IUPAC Name

ethyl 2-[benzyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-6-25-16(22)13-21(12-15-10-8-7-9-11-15)17(23)14(2)20-18(24)26-19(3,4)5/h7-11,14H,6,12-13H2,1-5H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVGBJVGISYIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC1=CC=CC=C1)C(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Ethyl (Benzyl-(2-Bocaminopropionyl)amino)acetate

Detailed Synthetic Steps

Step 1: Preparation of (R)-N-Benzyl-2-N-Boc-amino-3-methoxypropionamide Intermediate
  • Starting from tert-butyl [(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate, the hydroxy group is methylated using dimethyl sulfate in the presence of bases such as sodium hydroxide or potassium hydroxide.
  • The reaction is typically carried out in dichloromethane or toluene at low temperatures (5–20°C) for 2 to 5 hours.
  • Phase transfer catalysts like tetrabutylammonium bromide are used to enhance reaction efficiency.
  • The organic layer is separated, washed, and concentrated to yield the methoxy intermediate with high purity (HPLC purity >90%, chiral purity ~98%).
Step 2: Coupling to Form this compound
  • The methoxy intermediate is further reacted with ethyl chloroacetate or similar ethyl ester derivatives to form the target compound.
  • Coupling reagents such as carbodiimides (e.g., DCC or EDC) and additives like N-hydroxysuccinimide or 1-hydroxybenzotriazole are employed to facilitate amide bond formation.
  • The reaction is conducted in aprotic solvents such as dimethylformamide, dichloromethane, or tetrahydrofuran at temperatures ranging from 0°C to 60°C for 1 to 24 hours.
  • Bases like triethylamine or N-methylmorpholine are used to scavenge acids formed during coupling.
Step 3: Purification and Isolation
  • After completion, the reaction mixture undergoes aqueous workup including extraction, washing with acids (e.g., phosphoric acid), bicarbonate, and water to remove impurities.
  • The organic layer is concentrated under reduced pressure at temperatures below 56°C to avoid decomposition.
  • Crystallization or precipitation using solvents such as cyclohexane is performed at controlled temperatures (around 27°C) to isolate the solid product.
  • The solid is filtered, washed, and dried under vacuum at approximately 47°C to obtain the pure compound.

Reaction Conditions Summary Table

Step Reagents & Catalysts Solvent(s) Temperature (°C) Time Yield / Purity
Methylation of hydroxy group Dimethyl sulfate, NaOH or KOH, tetrabutylammonium bromide Dichloromethane, Toluene 5–20 2–5 hours HPLC purity >90%, chiral purity ~98%
Coupling to form target ester Carbodiimides (DCC/EDC), N-hydroxysuccinimide, triethylamine DMF, DCM, THF 0–60 1–24 hours High yield, reaction completion by TLC/HPLC
Purification and isolation Water, phosphoric acid, bicarbonate, cyclohexane Organic solvents 27 (crystallization), <56 (distillation) 2–3 hours stirring, drying Pure solid, dried under vacuum at 47°C

Research Findings and Notes

  • The use of phase transfer catalysts such as tetrabutylammonium bromide significantly improves reaction rates and yields during methylation and coupling steps.
  • Maintaining low temperatures during methylation and coupling minimizes side reactions and racemization, preserving chiral purity.
  • The choice of solvents (aprotic, inert) and bases is critical for efficient coupling and high purity product.
  • Purification involving multiple washes and controlled crystallization ensures removal of residual reagents and by-products.
  • The synthetic route is adaptable, allowing substitution of reagents and solvents depending on scale and availability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Benzyl-(2-Bocaminopropionyl)amino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Nucleophiles: Hydroxide ions (OH-), Alkoxide ions (RO-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Ethyl (Benzyl-(2-Bocaminopropionyl)amino)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (Benzyl-(2-Bocaminopropionyl)amino)acetate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to participate in various biochemical pathways. The benzyl group provides stability and enhances the compound’s ability to interact with hydrophobic regions of proteins and enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Ethyl Acetate

Ethyl acetate (C₄H₈O₂, molar mass 88.11 g/mol) is a simple ester widely used as a solvent. In contrast, Ethyl (Benzyl-(2-Bocaminopropionyl)amino)acetate (estimated molecular formula C₁₉H₂₇N₂O₅, molar mass ~363 g/mol) exhibits greater complexity due to its protective groups and amino acid backbone.

Table 1: Key Physico-Chemical Properties
Property Ethyl Acetate This compound
Molecular Formula C₄H₈O₂ C₁₉H₂₇N₂O₅ (estimated)
Molar Mass (g/mol) 88.11 ~363
Boiling Point 77°C >200°C (predicted)
Solubility Miscible in organic solvents Moderate in polar aprotic solvents (e.g., DMF)
Primary Use Solvent, flavoring agent Peptide synthesis intermediate

Key Differences :

  • Reactivity : Ethyl acetate is chemically inert under most conditions, whereas the Boc group in the target compound allows selective amine deprotection, critical for stepwise peptide elongation .
  • Applications : Ethyl acetate’s role as a solvent contrasts with the target compound’s utility in controlled synthetic workflows.

Comparison with Boc-Protected Amino Acid Esters

Compounds like Boc-alanine ethyl ester share functional similarities but differ in backbone structure:

  • Solubility Profile : The benzyl group may reduce solubility in aqueous systems compared to alanine derivatives, necessitating polar aprotic solvents (e.g., DCM, DMF) for reactions .

Comparison with 2-Aminobenzamides

While 2-aminobenzamides (e.g., from ) share an aromatic amine motif, their lack of ester and Boc groups limits their utility in peptide synthesis. Instead, 2-aminobenzamides are often employed in glycosylation studies or as enzyme inhibitors due to their planar amide structures .

Biological Activity

Ethyl (Benzyl-(2-Bocaminopropionyl)amino)acetate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H28N2O5 and a molecular weight of 364.44 g/mol. It features a benzyl group attached to a tert-butoxycarbonyl (Boc) protected amino acid structure, specifically propionic acid. This unique configuration contributes to its stability and reactivity, making it suitable for various synthetic pathways and biological applications .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Boc-protected amino acid : The amino group is protected using Boc anhydride.
  • Coupling with benzylamine : The Boc-protected amino acid is reacted with benzylamine to form the desired compound.
  • Esterification : The final step involves esterification with acetic acid to yield this compound.

This synthetic route allows for the introduction of various functional groups, enhancing its adaptability for further modifications.

This compound exhibits several biological activities, including:

  • Anti-infection properties : It shows potential as an antibiotic against various pathogens, including bacteria and viruses .
  • Neuronal signaling modulation : The compound interacts with neurotransmitter receptors, influencing neuronal signaling pathways that are crucial for cognitive functions .
  • Inhibition of β-amyloid peptide release : Research indicates that it may inhibit the release and synthesis of β-amyloid peptides, which are implicated in Alzheimer's disease .

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that derivatives of similar compounds could protect neurons from oxidative stress, suggesting that this compound might have neuroprotective properties .
  • Antimicrobial Activity : In vitro studies showed that compounds with similar structures exhibit significant antimicrobial activity against a range of bacterial strains, indicating potential therapeutic applications in treating infections .
  • Cognitive Function Enhancement : Investigations into related compounds have shown improvements in cognitive function in animal models, hinting at the possible efficacy of this compound in cognitive disorders .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 2-(N-benzyl-2-aminoacetate)C16H19N1O2Lacks Boc protection; simpler structure
Ethyl 2-(N-benzyl(phenyl)amino)acetateC17H19N1O2Contains phenyl group; different biological activity
Ethyl 2-(N-benzyl(methyl)amino)acetateC12H17N1O2Methyl substitution; varied reactivity

This compound stands out due to its Boc protection and propionamide structure, which may enhance its stability and reactivity compared to simpler analogs.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Ethyl (Benzyl-(2-Bocaminopropionyl)amino)acetate?

  • Methodology : The compound is typically synthesized via a stepwise coupling strategy. First, the Boc-protected aminopropionic acid is activated using carbodiimides (e.g., DCC or EDC) in the presence of coupling additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) to minimize racemization . The activated intermediate is then reacted with benzylamine to introduce the benzyl group. Ethyl esterification is achieved using ethanol under acidic conditions. Purification involves ethyl acetate extraction, followed by washing with saturated NaHCO₃ and brine to remove unreacted reagents .

Q. How to characterize the compound using spectroscopic methods?

  • Methodology :

  • ¹H NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm, singlet), benzyl aromatic protons (δ ~7.3 ppm, multiplet), and ethyl ester protons (δ ~4.1–4.3 ppm, quartet and δ ~1.2–1.4 ppm, triplet) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak) and assess purity. Impurities like de-Boc products or dipeptide byproducts can be identified via retention time shifts .
  • IR : Look for Boc carbonyl (~1680–1700 cm⁻¹) and ester C=O (~1730 cm⁻¹) stretches .

Q. What solvent systems are optimal for TLC analysis of this compound?

  • Methodology : A 3:7 ethyl acetate/hexane mixture is recommended for TLC due to ethyl acetate’s moderate polarity, which balances compound migration and resolution on silica plates. Spots can be visualized under UV (254 nm) or using ninhydrin staining for free amines (post-Boc deprotection) .

Advanced Research Questions

Q. How to optimize coupling efficiency to minimize dipeptide formation?

  • Methodology :

  • Use a 1.2:1 molar ratio of coupling agent (e.g., Oxyma Pure/DIC) to carboxyl component to ensure complete activation .
  • Conduct reactions at 0–4°C to suppress racemization and side reactions.
  • Monitor reaction progress via TLC or in situ FTIR to detect residual carboxyl groups (disappearance of ~1700 cm⁻¹ peak) .
  • Add HOBt or HOAt as additives to reduce diketopiperazine formation in longer syntheses .

Q. How to resolve discrepancies between HPLC purity and NMR integration results?

  • Methodology :

  • HPLC-MS : Check for co-eluting impurities with similar retention times but different masses (e.g., diastereomers or Boc-deprotected analogs) .
  • NMR : Ensure complete solvent evaporation (e.g., residual ethyl acetate may skew integration). Use qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative accuracy .
  • Recrystallization : Repurify using a hexane/ethyl acetate gradient to isolate stereoisomers .

Q. What strategies mitigate Boc group instability during downstream reactions?

  • Methodology :

  • Avoid prolonged exposure to trifluoroacetic acid (TFA) during deprotection; use 30% TFA in DCM for 15–30 min at 0°C .
  • Replace Boc with Fmoc protection for acid-sensitive intermediates, as Fmoc is removed under basic conditions (e.g., piperidine/DMF) .
  • Monitor Boc stability via LC-MS after each synthetic step to detect premature deprotection .

Q. How to scale up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Employ chiral auxiliaries (e.g., Evans oxazolidinones) during aminopropionyl chain formation to enforce stereochemistry .
  • Use chiral HPLC (e.g., Chiralpak AD-H column with ethanol/hexane) to isolate enantiomers. Confirm enantiomeric excess (ee) via polarimetry or Mosher ester analysis .
  • Optimize crystallization conditions (e.g., slow cooling in ethyl acetate/hexane) to enhance enantiomer separation .

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